2-Bromo-1-(2-bromoethyl)-4-fluorobenzene
Description
2-Bromo-1-(2-bromoethyl)-4-fluorobenzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a benzene ring substituted with three functional groups: a fluorine atom at position 4, a bromine atom at position 2, and a 2-bromoethyl group at position 1. This compound is structurally characterized by its dual bromine substituents, which enhance its reactivity in substitution and elimination reactions. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine and bromine atoms introduces significant electronic effects, influencing the compound’s stability and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-1-(2-bromoethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYSZWQJIDWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorobenzene to p-Bromofluorobenzene
A crucial intermediate in the synthesis is p-bromofluorobenzene, prepared by the bromination of fluorobenzene under controlled low-temperature conditions to achieve high selectivity and purity.
| Parameter | Details |
|---|---|
| Starting Material | Fluorobenzene |
| Brominating Agent | Liquid bromine (Br2) |
| Catalyst | Iron(III) chloride (FeCl3), 0.5–2% w/w relative to fluorobenzene |
| Solvent | Optional: dichloromethane (DCM) or dibromomethane (DBM) if below -20°C |
| Temperature | Between 0°C and -20°C without solvent; -20°C to -60°C with solvent |
| Bromine to Fluorobenzene Ratio | 1.01 to 1.02 molar ratio |
| Reaction Time | Bromine addition over 2 hours, followed by heating at 30–60°C for 1–2 hours |
| Yield | Approximately 97–98.3% |
| Purity | >99.8% |
- Fluorobenzene and FeCl3 catalyst are combined in a reactor cooled below 0°C.
- Liquid bromine is added slowly over 2 hours while maintaining temperature below -15°C to avoid side reactions.
- The reaction mixture is then heated to 30–60°C to complete the bromination.
- The product, p-bromofluorobenzene, is isolated by atmospheric distillation using a column packed with Raschig rings.
- Residual catalyst and byproducts are recycled by adding fresh fluorobenzene and bromine without additional catalyst.
This method yields p-bromofluorobenzene with high selectivity, minimizing ortho- and meta-brominated byproducts, which is critical for subsequent steps.
Side Chain Bromination to Introduce the 2-Bromoethyl Group
Starting from 4-fluorotoluene or p-bromofluorobenzene, the methyl group can be brominated to a 2-bromoethyl substituent using radical bromination:
| Parameter | Details |
|---|---|
| Starting Material | 4-Fluorotoluene or p-bromofluorobenzene |
| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl4), acetonitrile, or similar inert solvent |
| Reaction Conditions | Reflux under inert atmosphere, often with light or radical initiator |
| Reaction Time | Several hours depending on scale and conditions |
| Product | 1-(2-Bromoethyl)-4-fluorobenzene or 2-bromo-1-(2-bromoethyl)-4-fluorobenzene |
- Radical bromination selectively converts the methyl group to a brominated ethyl side chain.
- NBS is often preferred for milder conditions and better selectivity.
- Reflux ensures complete reaction and high yield.
- The presence of bromine on the aromatic ring influences the reactivity and regioselectivity of the bromination.
This step transforms the methyl substituent into the 2-bromoethyl group necessary for the target compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrF
- Molecular Weight : 203.05 g/mol
- IUPAC Name : 1-(2-bromoethyl)-4-fluorobenzene
- CAS Number : 332-42-3
Synthetic Applications
1. Precursor in Organic Synthesis
2-Bromo-1-(2-bromoethyl)-4-fluorobenzene serves as a vital intermediate in the synthesis of various fluorinated compounds. It can be utilized in the preparation of pharmaceuticals and agrochemicals, where fluorine atoms enhance biological activity and metabolic stability.
Case Study: Synthesis of Fluorinated Antifungals
A notable application is its use in synthesizing fluorinated antifungal agents. The compound's bromine substituents facilitate nucleophilic substitution reactions, allowing the introduction of various functional groups that enhance antifungal activity. For instance, a study demonstrated the synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol using this compound as a starting material .
Medicinal Chemistry Applications
2. Radiopharmaceuticals
The compound is also explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). Specifically, it can be transformed into 18F-labeled derivatives that are crucial for imaging studies in oncology and neurology.
Case Study: Development of [18F]BFE
Research indicates that derivatives of this compound can be synthesized to create [18F]BFE (1-Bromo-2-[18F]fluoroethane), which has shown promise in imaging brain tumors . The synthesis involves careful control of reaction conditions to optimize yield and purity.
Material Science Applications
3. Functional Materials
In material science, compounds like this compound are investigated for their potential as building blocks in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
| Application Area | Compound Used | Purpose |
|---|---|---|
| Organic Synthesis | This compound | Precursor for antifungal agents |
| Radiopharmaceuticals | [18F]BFE | Imaging in PET scans |
| Material Science | Halogenated Aromatics | Building blocks for OLEDs |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-1-(2-bromoethyl)-4-fluorobenzene with structurally related halogenated aromatic compounds, focusing on molecular properties, reactivity, and applications:
Structural and Electronic Comparisons
- Substituent Effects : The target compound’s 2-bromoethyl group introduces steric bulk compared to simpler bromomethyl analogs (e.g., 1-Bromo-4-(bromomethyl)-2-fluorobenzene). The ethyl chain may facilitate elimination reactions under basic conditions .
- Halogen Influence : Fluorine’s electronegativity increases ring electron deficiency, enhancing susceptibility to electrophilic attack. In contrast, the chloro analog (2-Bromo-1-(2-bromoethyl)-4-chlorobenzene) exhibits lower polarity, altering reaction pathways .
Biological Activity
2-Bromo-1-(2-bromoethyl)-4-fluorobenzene is an organic compound characterized by a fluorinated benzene ring and two bromine substituents. Its molecular formula is with a molecular weight of 263.06 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The compound's structure includes:
- A bromine atom at the second carbon of the benzene ring.
- A bromoethyl group attached to the first position of the ring.
- A fluorine atom at the fourth carbon.
The presence of halogen atoms (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, research on structurally similar compounds indicates potential antimicrobial properties. The halogen substituents can affect cellular pathways and gene expression, thus influencing cellular metabolism and signaling.
Antimicrobial Activity
Compounds with similar structures often exhibit antimicrobial properties . For instance, studies have shown that halogenated benzenes can inhibit the growth of various bacterial strains due to their ability to disrupt cellular membranes or interfere with metabolic processes .
Enzyme Inhibition
The compound may also serve as a tool in studying enzyme inhibition . The bromine atoms allow for covalent bonding or non-covalent interactions with enzymes or receptors, potentially modulating their activity. This mechanism is crucial for understanding how such compounds can be utilized in drug development.
Case Study 1: Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds revealed that those with multiple halogen substitutions often showed enhanced antimicrobial activity. For example, studies on various brominated phenyl compounds indicated that increased bromination correlated with greater inhibition rates against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound Name | Structural Features | Antimicrobial Activity |
|---|---|---|
| This compound | Two bromine atoms, one fluorine | Limited data; potential based on structure |
| 1-(2-Bromoethyl)-4-fluorobenzene | One bromine atom on ethyl group | Moderate antimicrobial properties |
| 1-(2-Chloroethyl)-4-fluorobenzene | Chlorine instead of bromine | Different reactivity; less effective |
Case Study 2: Mechanistic Insights
Research into similar compounds has demonstrated that brominated aromatic compounds can interact with biological macromolecules through various mechanisms, including:
- Covalent bond formation with nucleophilic sites on enzymes.
- Disruption of membrane integrity in bacterial cells.
These interactions often lead to altered enzyme kinetics or inhibition of essential metabolic pathways, providing insights into potential therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-1-(2-bromoethyl)-4-fluorobenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example, bromination of 4-fluorobenzene derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can introduce bromine atoms. Alkylation with 1,2-dibromoethane may follow, requiring precise stoichiometry to avoid over-substitution. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions like elimination .
- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity .
Purity (>97%) is verified via GC or HPLC, as noted in reagent catalogs .
Q. How should researchers handle and purify this compound to ensure sample integrity?
- Methodological Answer : Due to its reactivity and hazards (e.g., flammability, toxicity), handling requires:
- Safety protocols : Use PPE, fume hoods, and avoid ignition sources .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes impurities. Distillation under reduced pressure (40–60°C) is effective for volatile byproducts .
- Storage : Inert atmosphere (argon) and amber vials at −20°C prevent degradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR, MS) during characterization?
- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting) or MS (e.g., fragment ion mismatches) arise from structural isomers or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions .
- High-resolution MS (HRMS) : Resolves mass ambiguities (e.g., isotopic patterns for Br/F) .
- Cross-validation : Compare data with structurally similar compounds (e.g., 4-Bromo-2-(4-fluorobenzylidene)acetone ).
Q. How can X-ray crystallography using SHELX software determine molecular structure and confirm regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures:
- Data collection : High-resolution (<1.0 Å) data reduces twinning errors .
- Refinement : SHELXL’s restraints (e.g., AFIX commands) fix disordered bromine/fluorine positions .
- Validation : Check R-factors (<0.05) and residual density maps .
Example: The crystal structure of 4-Bromo-2-(4-fluorobenzylidene)acetone confirmed substituent geometry via bond angles and torsion parameters .
Q. What experimental approaches are recommended for studying reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atoms are reactive sites for coupling. Key considerations:
- Catalyst screening : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl bromide activation .
- Solvent/base systems : Dioxane/Na₂CO₃ or toluene/Cs₂CO₃ optimize yields .
- Monitoring : TLC or in situ NMR tracks intermediate formation (e.g., boronate esters) .
Side reactions (e.g., β-hydride elimination) are mitigated by low temperatures and excess ligand .
Data Contradiction Analysis
Q. How to address conflicting reactivity predictions between computational models and experimental results?
- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. observed reaction rates) require:
- Re-evaluation of computational parameters : Adjust solvation models (e.g., SMD vs. PCM) or basis sets (e.g., 6-311+G(d,p)) .
- Experimental controls : Repeat reactions with purified substrates to exclude impurity effects .
- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) identifies rate-determining steps .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound under inert conditions?
- Methodological Answer : Use Schlenk lines or gloveboxes for air-sensitive steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
